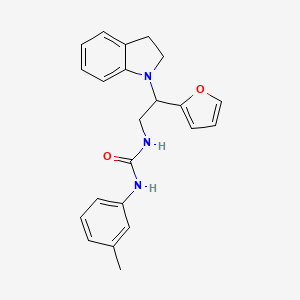

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea, although not directly synthesized in the provided studies, appears to be a derivative of urea with potential biological activity. The related compounds synthesized in the studies involve the coupling of furfural with urea to create 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which has shown susceptibility against various pathogens, indicating its potential for medicinal use .

Synthesis Analysis

The synthesis of related urea derivatives involves the coupling of purified furfural with urea. The process yields 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which is characterized by various spectroscopic techniques such as GC-MS, FTIR, and NMR . The improved yield and structural confirmation suggest a robust synthetic approach that could potentially be applied to the synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea with appropriate modifications.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed through a range of spectroscopic methods, including GC-MS, IR, H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT. These techniques provide a comprehensive understanding of the molecular framework and the spatial arrangement of atoms within the molecule . This detailed structural analysis is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Although the specific chemical reactions of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea are not detailed in the provided papers, the studies do indicate that the synthesized urea derivatives exhibit bioactivity against several pathogens. This suggests that the compound may participate in chemical reactions within biological systems, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized urea derivatives are inferred from their structural characterization. The spectral data obtained from GC-MS, FTIR, and NMR techniques provide insights into the compound's purity, molecular weight, and functional groups, which are essential for predicting its physical state, solubility, and reactivity . These properties are fundamental for the development of a novel drug, as they influence the compound's pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Molecular Docking and Anti-Microbial Activity

1-Ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro [indoline-3,3′-pyrrolizin]-2-one, a related compound, was synthesized and its structure determined using various methods. Molecular docking studies assessed its potential anti-mycobacterial, anti-microbial, and anti-cancer activities, showing promising results against mycobacterium tuberculosis, bacterial proteins, and moderate activity against cancer proteins (Nishtala & Basavoju, 2018).

Potential in Medicinal Applications

The synthesized compound 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea showed broad-spectrum activity against various pathogens, including Escherichia coli and Salmonella typhi. This suggests its potential for developing novel drugs for medicinal purposes (Donlawson, Nweneka, Orie, & Okah, 2020).

Synthesis and Biological Activity

Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, closely related to the compound , were studied for cytotoxicity against cancer cell lines and bacterial activity. A specific derivative exhibited potent biological activity, hinting at the broader scope of furan derivatives in pharmacological research (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Photophysical Properties for Sensor Applications

2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones exhibited significant photophysical properties, suggesting potential use in metal ion sensors. This study implies the broader applicability of furan derivatives in fields beyond pharmacology (Kumar, Kumawat, Gupta, & Sharma, 2015).

properties

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQUJIGYJJAFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)